2-Isopropoxyethanol
Overview
Description
2-Isopropoxyethanol is a chemical compound with the molecular formula C5H12O2. It is a colorless liquid with a mild, ethereal odor and is known for its solubility in water . This compound is used in various industrial applications, including as a solvent in paints, lacquers, and other coatings .
Mechanism of Action
Target of Action
2-Isopropoxyethanol, also known as Ethylene glycol monoisopropyl ether or Isopropylglycol, is a compound that primarily targets the hydrogen bonding sites and etheric oxygen atoms in biological systems . It is known to self-associate through hydrogen bonding between its OH group and partially etheric O atom, as well as through hydrophobic interaction between isopropoxyethyl groups .
Mode of Action
The compound interacts with its targets by forming hydrogen bonds and hydrophobic interactions . These interactions can alter the physical properties of the biological system, such as its density and viscosity . .
Biochemical Pathways
It is known that the compound can participate in gas-phase reactions with oh radicals . This suggests that it may influence oxidative stress pathways, although this requires further investigation.
Pharmacokinetics
It is known that the compound has a boiling point of 42-44 °c at 13 mmhg and a density of 0903 g/mL at 25 °C . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
It is known that the compound can alter the physical properties of biological systems, such as their density and viscosity . These changes could potentially influence cellular processes, although this requires further investigation.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s interactions with its targets can be influenced by temperature . Furthermore, the compound is a Class IC Flammable Liquid, with a flash point at or above 73°F and below 100°F . This suggests that it may be unstable in certain environments, which could influence its action and efficacy.
Biochemical Analysis
Biochemical Properties
This compound molecules self-associate by hydrogen bonding between the OH group and partially etheric O atom, and also by hydrophobic interaction between isopropoxyethyl groups
Cellular Effects
Studies have shown that this compound can have cytotoxic effects on neurons in in vitro conditions . It has been found that this compound significantly and concentration-dependently increased the basal lactate dehydrogenase (LDH) release and attenuated MTT reduction . It did not enhance the cytotoxic effect of hydrogen peroxide .
Molecular Mechanism
It is known that this compound molecules self-associate by hydrogen bonding and hydrophobic interaction
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, the viscosity of this compound was determined to be 2.7mm2/s at 20°C
Metabolic Pathways
It is known that this compound is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Isopropoxyethanol can be synthesized through the reaction of isopropyl alcohol with ethylene oxide. The reaction typically occurs under basic conditions, using a catalyst such as sodium hydroxide . The reaction is as follows:
CH3CH(OH)CH3+CH2CH2O→CH3CH(OCH2CH2OH)CH3
Industrial Production Methods: In industrial settings, this compound is produced by the continuous reaction of isopropyl alcohol with ethylene oxide in the presence of a catalyst. The reaction is carried out in a reactor where the temperature and pressure are carefully controlled to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Isopropoxyethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydride can be used for substitution reactions.
Major Products:
Oxidation: Produces aldehydes or acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted ethers
Scientific Research Applications
2-Isopropoxyethanol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of cell membrane permeability and other biological processes.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of paints, coatings, and cleaning agents.
Comparison with Similar Compounds
- Ethylene glycol monoisopropyl ether
- 1-Methoxy-2-propanol
- 2-Phenoxyethanol
Comparison: 2-Isopropoxyethanol is unique due to its dual functionality as both an alcohol and an ether. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds .
Properties
IUPAC Name |
2-propan-2-yloxyethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2/c1-5(2)7-4-3-6/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGFUIQPSOCUHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2, Array | |
Record name | ETHYLENE GLYCOL ISOPROPYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17817 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | ETHYLENE GLYCOL ISOPROPYL ETHER | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
32238-60-1 | |
Record name | Poly(oxy-1,2-ethanediyl), α-(1-methylethyl)-ω-hydroxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32238-60-1 | |
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DSSTOX Substance ID |
DTXSID4047466 | |
Record name | 2-Isopropoxyethanol | |
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Molecular Weight |
104.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethylene glycol isopropyl ether appears as a clear liquid. An irritant., Colorless liquid with a mild, ethereal odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a mild, ethereal odor. | |
Record name | ETHYLENE GLYCOL ISOPROPYL ETHER | |
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URL | https://cameochemicals.noaa.gov/chemical/17817 | |
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Record name | ETHYLENE GLYCOL ISOPROPYL ETHER | |
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Record name | 2-Isopropoxyethanol | |
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URL | https://www.cdc.gov/niosh/npg/npgd0357.html | |
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Boiling Point |
285.8 °F at 760 mmHg (USCG, 1999), 144 °C @ 743 MM HG, at 99kPa: 139.5-144.5 °C, 283 °F | |
Record name | ETHYLENE GLYCOL ISOPROPYL ETHER | |
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Record name | ISOPROPOXYETHANOL | |
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Record name | ETHYLENE GLYCOL ISOPROPYL ETHER | |
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Record name | 2-Isopropoxyethanol | |
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Flash Point |
91.4 °F (USCG, 1999), 33 °C, 92 °F (33 °C) OC, 44 °C c.c., (oc) 92 °F | |
Record name | ETHYLENE GLYCOL ISOPROPYL ETHER | |
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Record name | ISOPROPOXYETHANOL | |
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Record name | ETHYLENE GLYCOL ISOPROPYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | 2-Isopropoxyethanol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Solubility |
Miscible (NIOSH, 2023), SOL IN ALL PROP IN WATER, ALC, ETHER; SOL IN ACETONE, Solubility in water, g/100ml at 25 °C: 100, Miscible | |
Record name | ETHYLENE GLYCOL ISOPROPYL ETHER | |
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Record name | ETHYLENE GLYCOL ISOPROPYL ETHER | |
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Record name | 2-Isopropoxyethanol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0357.html | |
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Density |
0.91 (USCG, 1999) - Less dense than water; will float, 0.9030 @ 20 °C/4 °C, Relative density (water = 1): 0.903 (20 °C), 0.90 | |
Record name | ETHYLENE GLYCOL ISOPROPYL ETHER | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2831 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHYLENE GLYCOL ISOPROPYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1491 | |
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Record name | 2-Isopropoxyethanol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0357.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Vapor Density |
3.6 (AIR= 1), Relative vapor density (air = 1): 3.6 | |
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Record name | ETHYLENE GLYCOL ISOPROPYL ETHER | |
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Vapor Pressure |
3 mmHg (NIOSH, 2023), 1.6 [mmHg], 5.2 MM HG @ 25 °C, Vapor pressure, kPa at 20 °C: 0.44, 3 mmHg | |
Record name | ETHYLENE GLYCOL ISOPROPYL ETHER | |
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URL | https://cameochemicals.noaa.gov/chemical/17817 | |
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Record name | 2-Isopropoxyethanol | |
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Record name | ETHYLENE GLYCOL ISOPROPYL ETHER | |
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Record name | 2-Isopropoxyethanol | |
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URL | https://www.cdc.gov/niosh/npg/npgd0357.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Color/Form |
COLORLESS LIQUID, Colorless liquid. | |
CAS No. |
109-59-1 | |
Record name | ETHYLENE GLYCOL ISOPROPYL ETHER | |
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URL | https://cameochemicals.noaa.gov/chemical/17817 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Isopropoxyethanol | |
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Record name | 2-Isopropoxyethanol | |
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Record name | 2-Isopropoxyethanol | |
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URL | https://comptox.epa.gov/dashboard/DTXSID4047466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-isopropoxyethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.351 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYLENE GLYCOL ISOPROPYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9L4RL5EKZC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ISOPROPOXYETHANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2831 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHYLENE GLYCOL ISOPROPYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1491 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Ethanol, 2-isopropoxy- | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/KL4D7038.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-60 °C | |
Record name | ETHYLENE GLYCOL ISOPROPYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1491 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-isopropoxyethanol?
A1: this compound has a molecular formula of C5H12O2 and a molecular weight of 104.15 g/mol.
Q2: Are there any studies investigating the spectroscopic properties of this compound?
A2: While this document collection doesn't delve into specific spectroscopic analyses, references to the dielectric constant [] and refractive index [, ] of this compound are available. These properties offer insights into its molecular structure and interactions.
Q3: Is there information on the compatibility of this compound with various materials?
A3: One study highlights an issue with this compound adsorbing onto stainless steel surfaces, particularly in gas chromatography applications []. This observation suggests potential compatibility concerns with certain materials, emphasizing the importance of material selection in experimental setups.
Q4: Does this compound exhibit catalytic properties?
A4: The provided research papers do not focus on any catalytic properties or applications of this compound. The primary focus revolves around its physicochemical properties and biological interactions.
Q5: Are there any computational studies on this compound?
A5: While the current literature selection doesn't encompass detailed computational studies, there's mention of Abraham model correlations being developed for solute transfer into this compound [, ]. These models contribute to understanding solubility behavior and can guide further computational investigations.
Q6: How do structural modifications of this compound impact its activity?
A6: A study on glycol ethers, including this compound, showed that toxicity towards Cladosporium resinae varied depending on the specific glycol ether structure and concentration []. This finding suggests that even minor structural changes within this class of compounds can significantly alter their biological activity.
Q7: Are there studies on the stability of this compound under various conditions?
A7: While this specific aspect isn't directly addressed in the provided research, the use of this compound in binary mixtures for solubility studies [, , , ] implies its relative stability in those solutions. Further investigations focusing on its stability profile under different conditions would be valuable.
Q8: What are the occupational exposure limits for this compound?
A8: In 2002, expert recommendations were established for maximum admissible concentration values for various chemicals in occupational settings, including this compound []. These regulations are crucial for ensuring workplace safety and minimizing health risks associated with exposure.
Q9: What is known about the environmental impact and degradation of this compound?
A9: While not extensively covered in the provided documents, one study investigates the atmospheric degradation of this compound through reactions with chlorine radicals, hydroxyl radicals, and nitrate radicals []. Understanding these atmospheric reactions is essential for assessing the compound's persistence and potential environmental effects.
Q10: What are the known toxicological effects of this compound?
A10: Research indicates that this compound can have adverse effects on human health []. Studies on rats have shown that exposure to this compound can lead to hematological disorders [, ]. These findings underscore the importance of handling this chemical with caution.
Q11: What is the mechanism of toxicity for this compound?
A11: While the exact mechanism isn't fully elucidated in these papers, research suggests that the oxidation of this compound to its corresponding aldehyde and alkoxyacetic acid contributes to its toxic effects []. Further investigation into the metabolic pathways is crucial for a comprehensive understanding of its toxicity.
Q12: What analytical methods are commonly used to study this compound?
A12: Several studies employ gas chromatography as a key analytical technique for quantifying this compound in various matrices [, , , ]. This method's sensitivity and selectivity make it suitable for studying this compound in complex mixtures.
Q13: What factors influence the solubility of this compound?
A13: Research demonstrates that this compound exhibits varying solubilities depending on the co-solvent and temperature [, , , ]. For instance, its solubility in alkane mixtures was accurately modeled using both Nearly Ideal Binary Solvent and Modified Wilson equations []. Understanding these solubility characteristics is vital for various applications, including formulation development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.